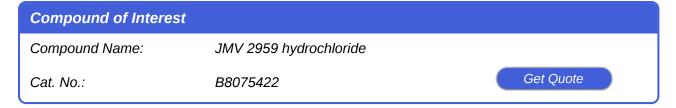


JMV 2959 Hydrochloride: A Comparative Guide for Ghrelin System Research

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **JMV 2959 hydrochloride** with other tool compounds used in ghrelin system research. JMV 2959 is a potent and selective antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), the receptor for the orexigenic hormone ghrelin.[1][2] Understanding its performance relative to other available tools is crucial for designing and interpreting experiments aimed at elucidating the complex roles of the ghrelin system in metabolism, neuroscience, and beyond.

Mechanism of Action of Ghrelin and its Receptor

Ghrelin, a 28-amino acid peptide predominantly produced in the stomach, is acylated with an noctanoyl group on its third serine residue, a modification essential for its biological activity.[1] It exerts its effects by binding to the GHS-R1a, a G protein-coupled receptor (GPCR).[1] The GHS-R1a is known for its high constitutive activity, meaning it can signal even in the absence of ghrelin.[3] Upon ghrelin binding, the receptor undergoes a conformational change, leading to the activation of various intracellular signaling pathways.

The primary signaling pathway involves the coupling to $G\alpha q/11$, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in many of ghrelin's physiological effects.[3] The GHS-R1a can also couple to other G proteins, such as $G\alpha i/0$ and $G\alpha 12/13$, and can signal through β -arrestin pathways, highlighting the complexity of ghrelin signaling.[4][5]



JMV 2959 Hydrochloride: A Potent GHS-R1a Antagonist

JMV 2959 is a 1,2,4-triazole-derived compound that acts as a competitive antagonist at the GHS-R1a.[1][6] It effectively blocks the binding of ghrelin and other GHS-R1a agonists, thereby inhibiting their downstream effects.

Comparative Performance Data

The following tables summarize the quantitative data for **JMV 2959 hydrochloride** and other commonly used tool compounds in ghrelin research.

Table 1: In Vitro Comparison of GHS-R1a Ligands



| Compoun d | Туре | Species | Assay Type | Binding Affinity | Function al Potency | Referenc e |
|-------------------------------|---|---------|------------------|--------------------------------|--|-------------------------|
| JMV 2959 hydrochlori de | Antagonist | Human | Binding Assay | IC50 = 32 nM, Kb = 19 nM | - | [6] |
| [D-Lys3]- GHRP-6 | Antagonist/ Partial Agonist | Rat | Binding Assay | IC50 = 0.9 μΜ | Weakly antagonize s ghrelin | [7][8][9] |
| YIL-781 | Antagonist | Rat | Binding Assay | Ki = 17 nM | pIC50 = 7.90 - 8.27 (Calcium mobilizatio n) | [5][10][11] [12][13] |
| PF- 05190457 | Inverse Agonist | Human | Binding Assay | Kd = 3 nM, pKi = 8.36 | - | [1][14][15] [16] |
| BIM-28163 | Antagonist (GH)/Agoni st (Food Intake) | Rat | Binding Assay | Ki = 8 nM | Blocks ghrelin- induced GH secretion, stimulates food intake | [17][18] |

Table 2: In Vivo Comparison of GHS-R1a Ligands

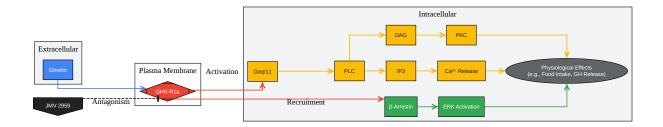


| Compound | Species | Dose | Route of Administrat ion | Effect on Food Intake | Reference |
|---------------------------|---------|-------------------|--------------------------------|--|------------|
| JMV 2959 hydrochloride | Mouse | 9 - 12 mg/kg | Intraperitonea | Decreased | [1][6][10] |
| JMV 2959 hydrochloride | Rat | 6 mg/kg | Intraperitonea I (i.p.) | Decreased | [19] |
| [D-Lys3]- GHRP-6 | Mouse | 15 mg/kg | Intraperitonea I (i.p.) | Decreased (transient effect) | [1][10] |
| [D-Lys3]- GHRP-6 | Mouse | 200 nmol/mouse | Intraperitonea I (i.p.) | Decreased | [20] |
| YIL-781 | Mouse | 30 mg/kg | Oral | Decreased | |
| PF-05190457 | Rat | 5 - 15 mg/kg | Intraperitonea I (i.p.) | No significant effect reported in the provided search results. | [15] |
| BIM-28163 | Rat | 400 nmol/kg | Intraperitonea I (i.p.) | Increased | [8] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within the ghrelin system and the experimental approaches to study them, the following diagrams are provided.

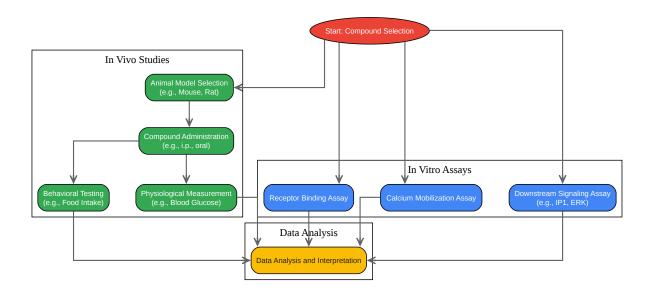




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Caption: Ghrelin Signaling Pathway and JMV 2959 Inhibition.

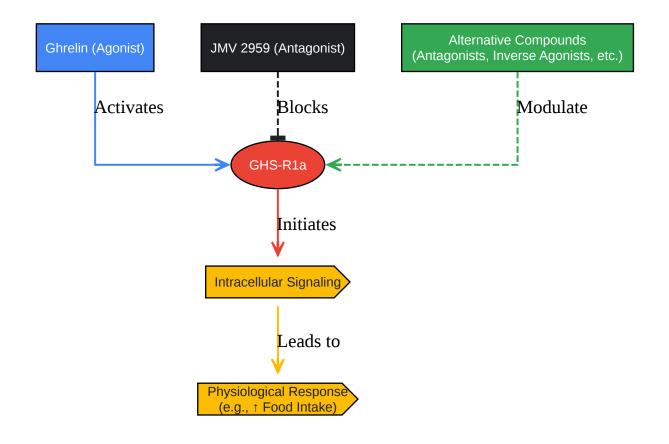




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Caption: General Experimental Workflow for Ghrelin Receptor Ligands.





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Caption: Logical Relationship of Compounds and the Ghrelin System.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key experiments cited in this guide.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the GHS-R1a.

- Materials:
 - Cell membranes expressing GHS-R1a (e.g., from HEK293 or CHO cells).
 - Radiolabeled ligand (e.g., [125I]-His-Ghrelin).
 - Test compounds (JMV 2959, alternatives).



- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
- Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
- Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to block ghrelin-induced increases in intracellular calcium.

Materials:

- Cells stably expressing GHS-R1a (e.g., HEK293 or CHO cells).
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Ghrelin (agonist).
- Test compounds (JMV 2959, alternatives).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).



- Fluorescence plate reader.
- Procedure:
 - Plate the cells in a multi-well plate and allow them to adhere.
 - Load the cells with the calcium-sensitive dye.
 - Pre-incubate the cells with varying concentrations of the test compound (antagonist).
 - Stimulate the cells with a fixed concentration of ghrelin.
 - Measure the change in fluorescence intensity over time using a fluorescence plate reader.
 - Determine the concentration-response curve for the antagonist and calculate its IC50 or pIC50 value.

In Vivo Food Intake Measurement in Rodents

This experiment assesses the effect of a compound on feeding behavior in a living organism.

- Materials:
 - Rodents (e.g., mice or rats).
 - Standard laboratory chow and/or a palatable high-fat diet.
 - Test compounds (JMV 2959, alternatives) formulated for in vivo administration.
 - Vehicle control.
 - Metabolic cages or a system for accurately measuring food consumption.
- Procedure:
 - Acclimatize the animals to the housing conditions and feeding paradigm.
 - Fast the animals for a specific period (e.g., overnight) to induce a robust feeding response.



- Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).
- Provide pre-weighed food and measure the amount consumed at various time points (e.g.,
 1, 2, 4, and 24 hours) post-administration.
- Analyze the data to determine the effect of the compound on cumulative food intake compared to the vehicle control group.

Conclusion

JMV 2959 hydrochloride is a valuable and widely used tool for investigating the physiological roles of the ghrelin system. Its high potency and selectivity as a GHS-R1a antagonist make it suitable for a range of in vitro and in vivo studies. However, the choice of the appropriate tool compound depends on the specific research question. For instance, inverse agonists like PF-05190457 may be more suitable for studying the constitutive activity of the GHS-R1a. The complex profile of compounds like BIM-28163 highlights the potential for biased agonism at the ghrelin receptor, opening new avenues for research. This guide provides a foundation for researchers to make informed decisions when selecting and utilizing tool compounds to unravel the multifaceted functions of the ghrelin system.

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